4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 865161-86-0
VCID: VC4559361
InChI: InChI=1S/C25H27N5O5S2/c1-3-35-20-8-11-22-23(18-20)36-25(30(22)16-17-34-2)28-24(31)19-6-9-21(10-7-19)37(32,33)29(14-4-12-26)15-5-13-27/h6-11,18H,3-5,14-17H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CCOC
Molecular Formula: C25H27N5O5S2
Molecular Weight: 541.64

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 865161-86-0

Cat. No.: VC4559361

Molecular Formula: C25H27N5O5S2

Molecular Weight: 541.64

* For research use only. Not for human or veterinary use.

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide - 865161-86-0

Specification

CAS No. 865161-86-0
Molecular Formula C25H27N5O5S2
Molecular Weight 541.64
IUPAC Name 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C25H27N5O5S2/c1-3-35-20-8-11-22-23(18-20)36-25(30(22)16-17-34-2)28-24(31)19-6-9-21(10-7-19)37(32,33)29(14-4-12-26)15-5-13-27/h6-11,18H,3-5,14-17H2,1-2H3
Standard InChI Key SLYNIVUGUGWGTD-FVDSYPCUSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CCOC

Introduction

Molecular Formula

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, reflecting its complexity.

Synthesis

The synthesis of compounds like this often involves multi-step organic reactions. While specific protocols for this exact compound are unavailable in the provided sources, related compounds typically follow these steps:

  • Formation of the Benzothiazole Core: Using 2-aminothiophenol derivatives with aldehydes or ketones under oxidative conditions.

  • Attachment of the Benzamide Group: Coupling reactions involving benzoyl chloride derivatives.

  • Introduction of the Sulfamoyl Group: Alkylation or sulfonation reactions to introduce bis(2-cyanoethyl) groups.

These steps require precise control of reaction conditions to ensure purity and yield.

Analytical Characterization

Compounds like this are typically characterized using advanced techniques:

  • NMR Spectroscopy: To confirm the chemical structure by analyzing hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups through characteristic vibrational frequencies.

  • Elemental Analysis: To verify the empirical formula.

Pharmacological Potential

Compounds with benzothiazole and sulfamoyl functionalities are known for their diverse biological activities:

  • Antimicrobial Activity: Benzothiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.

  • Anticancer Properties: Similar compounds have been studied for their ability to inhibit cancer cell proliferation, particularly through mechanisms like enzyme inhibition or DNA interaction.

Drug Design

The combination of hydrophilic (sulfamoyl) and hydrophobic (benzothiazole) domains makes this compound a promising candidate for drug development targeting enzymes or receptors in diseases such as cancer or infectious diseases.

Comparative Data Table

Below is a comparison of related compounds with similar functionalities:

Compound NameKey Functional GroupsReported ActivityAnalytical Techniques Used
Benzothiazole DerivativesBenzothiazole, amidesAnticancer, antimicrobialNMR, MS, IR
Sulfamoyl BenzamidesSulfamoyl, benzamidesEnzyme inhibitionNMR, MS
Current CompoundBenzothiazole, sulfamoylHypothetical applications in anticancer/antimicrobial researchNMR, MS (hypothetical)

Future Directions

Given its structural complexity and potential bioactivity:

  • In Vitro Studies: Testing against bacterial strains and cancer cell lines to evaluate antimicrobial and anticancer activities.

  • In Silico Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.

  • Structure-Activity Relationship (SAR) Analysis: Modifying functional groups to optimize activity.

This review highlights the significance of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, emphasizing its potential as a lead compound in pharmaceutical research. Further experimental data would be essential to validate its applications.

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